This compound can be classified as:
The synthesis of 2-(2-Aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylic acid typically involves a multi-step process. One notable method includes the Hantzsch synthesis of dihydropyridines, which involves the condensation of aldehydes, β-keto esters, and ammonia or amines.
Technical parameters such as temperature control and reaction times are critical to yield and purity. For example, maintaining a specific pH during synthesis can influence the formation of intermediates.
The molecular structure of 2-(2-Aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylic acid features:
CCOC(=O)C1=C(C)NC(=C(C1c2ccccc2Cl)C(=O)OCC)COCCN
InChI=1S/C21H27ClN2O5/c1-4-28-20(25)17-13(3)24-16(12-27-11-10-23)19(21(26)29-5-2)18(17)14-8-6-7-9-15(14)22/h6-9,18,24H,4-5,10-12,23H2,1-3H3
The compound participates in various chemical reactions typical for dihydropyridines:
These reactions are essential for modifying the compound for enhanced pharmacological properties or for synthesizing derivatives.
The mechanism of action for this compound primarily involves its role as a calcium channel blocker. It inhibits calcium influx through voltage-gated calcium channels in vascular smooth muscle and cardiac tissue:
The melting point and boiling point are critical for practical applications but were not specified in the available data.
The primary applications of 2-(2-Aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylic acid include:
CAS No.: 57583-54-7
CAS No.: 50763-67-2
CAS No.: 802855-66-9
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: